REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[O:12][CH2:13][CH2:14][CH:15]=1)=[O:10]>CCOC(C)=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH:11]1[CH2:15][CH2:14][CH2:13][O:12]1)=[O:10]
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Name
|
|
Quantity
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0.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1C)C(=O)C=1OCCC1
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Type
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CUSTOM
|
Details
|
to stir overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated to ˜100 mL twice
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Type
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ADDITION
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Details
|
treated with 5% Pt/C
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through plug of celite
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Type
|
WASH
|
Details
|
the filter agent was further washed with 100 mL EtOAc
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Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was absorbed onto a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 20-100% Et2O in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)C(=O)C1OCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |